Product packaging for 2-Oxoarginine(Cat. No.:CAS No. 3715-10-4)

2-Oxoarginine

Cat. No.: B108957
CAS No.: 3715-10-4
M. Wt: 173.17 g/mol
InChI Key: ARBHXJXXVVHMET-UHFFFAOYSA-N
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Description

Role as an Alpha-Keto Acid and Guanidino Compound in Metabolic Systems

2-Oxoarginine is structurally classified as an alpha-keto acid, or 2-oxoacid, which means it possesses a ketone group adjacent to a carboxylic acid group. wikipedia.org Alpha-keto acids are pivotal in metabolism, often generated through the oxidative deamination of amino acids. wikipedia.org They serve as important intermediates in fundamental energy-producing cycles like the Krebs cycle and glycolysis. wikipedia.org

The defining feature of this compound is its guanidino group, inherited from its precursor, arginine. evitachem.com Guanidino compounds are a class of organic molecules characterized by a specific functional group and are known to participate in various biological activities. nih.govevitachem.com The accumulation of certain guanidino compounds, including this compound, has been observed in particular metabolic disorders. pathbank.org

Chemical Classification of this compound
Functional Group
Alpha-Keto Acid
Guanidino Compound

Significance as an Arginine Catabolite and Metabolic Intermediate

This compound is a direct product of arginine catabolism, the process of breaking down arginine. pathbank.orgmimedb.org One of the pathways for arginine degradation involves an α-aminotransferase reaction that converts arginine into this compound. nih.govpnas.org This positions this compound as a crucial metabolic intermediate, a molecule that is a stepping stone in a larger biochemical pathway. evitachem.com

Its role as an intermediate makes it a valuable subject in metabolomics, the study of small molecules in a biological system. evitachem.comrsc.org For instance, research has shown that exposure to certain metals like cadmium, cobalt, and copper can significantly affect the levels of this compound in pregnant women, indicating an interaction between metal exposure and amino acid metabolism. rsc.org Furthermore, elevated levels of this compound are a key biomarker for argininemia, a rare genetic disorder affecting the urea (B33335) cycle, where the enzyme arginase is deficient. pathbank.orgsmolecule.com This deficiency leads to the buildup of arginine and its metabolites, including this compound. pathbank.org

In some organisms, such as the hyperthermophilic archaeon Thermococcus kodakarensis, this compound is part of a catabolic pathway that ultimately leads to the production of 4-aminobutyrate. nih.govpnas.org The study of such pathways provides insight into the diverse metabolic strategies employed by different life forms.

Research Findings on this compound
Area of Study
Metabolomics
Clinical Biomarkers
Microbial Metabolism
Enzymology

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3O3 B108957 2-Oxoarginine CAS No. 3715-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(diaminomethylideneamino)-2-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c7-6(8)9-3-1-2-4(10)5(11)12/h1-3H2,(H,11,12)(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBHXJXXVVHMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)C(=O)O)CN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190632
Record name alpha-Keto-delta-guanidinovaleric acid
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Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Oxoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004225
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CAS No.

3715-10-4
Record name α-keto-δ-Guanidinovaleric acid
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Record name alpha-Keto-delta-guanidinovaleric acid
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Record name alpha-Keto-delta-guanidinovaleric acid
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Record name 5-carbamimidamido-2-oxopentanoic acid
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Record name 2-Oxoarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004225
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Metabolic Pathways and Biosynthesis of 2 Oxoarginine

In Vivo Formation Mechanisms

The formation of 2-oxoarginine in biological systems occurs through several distinct mechanisms, primarily involving the modification of the amino acid L-arginine.

One of the primary pathways for the formation of this compound is the oxidative deamination of arginine. evitachem.comnih.gov This chemical reaction involves the removal of the alpha-amino group from arginine and its replacement with a keto group. This conversion can occur under specific conditions, such as high temperatures in the presence of reducing sugars, which can initiate the deamination process at the N-terminus of peptides containing arginine. nih.govacs.org In a study involving the reaction of peptides with lactose (B1674315) at high temperatures, the α-amino group of an N-terminal arginine residue underwent nearly complete conversion to a keto group, forming this compound. nih.govacs.org

A notable example is the ORF7 enzyme from the bacterium Amycolatopsis orientalis. researchgate.net Initially predicted to be an arginine decarboxylase, this flavoprotein was found to exclusively catalyze the amine oxidation of arginine to produce this compound, demonstrating high efficiency typical of physiological amino acid decarboxylases. researchgate.net This highlights a specific enzymatic route where arginine is directly oxidized to this compound instead of being decarboxylated. researchgate.net

Enzyme/CatalystSubstrateProductPathway/ReactionSource Organism (Example)
ORF7 L-ArginineThis compoundAmine OxidationAmycolatopsis orientalis researchgate.net
Arginine Catabolizing Enzymes L-ArginineThis compoundOxidative DeaminationMammalian Systems evitachem.com

This compound can also be formed through transamination reactions catalyzed by enzymes known as aminotransferases or transaminases. nih.govnih.govwikipedia.org This type of reaction involves the transfer of an amino group from an amino acid to a ketoacid. wikipedia.org In the context of this compound formation, the α-amino group of arginine is transferred to an α-keto acid acceptor, such as α-ketoglutarate. nih.govwikipedia.org This process yields this compound and a new amino acid, typically glutamate. wikipedia.org

This arginine transaminase pathway represents an alternative route for arginine degradation. nih.gov Aminotransferases require the coenzyme pyridoxal-5'-phosphate (PLP), a derivative of vitamin B6, to facilitate the transfer of the amino group. nih.govwikipedia.org The reaction proceeds in two stages: the amino group is first transferred from the amino acid substrate to the PLP coenzyme, and then from the coenzyme to the keto acid acceptor. wikipedia.org

Enzymatic Catalysis (e.g., Arginase, Arginine Decarboxylase)

Integration within the Urea (B33335) Cycle

This compound is a significant metabolite associated with the urea cycle, a critical pathway in mammals for the detoxification and removal of ammonia. evitachem.com While not a primary intermediate in the standard functioning of the cycle, its formation and accumulation are indicative of metabolic disturbances within this pathway. smolecule.com

The urea cycle's final step involves the hydrolysis of arginine into ornithine and urea, a reaction catalyzed by the enzyme arginase. In the genetic disorder argininemia, a deficiency in arginase leads to a blockage of this final step. smolecule.com This results in the accumulation of arginine and its subsequent diversion into alternative metabolic pathways, leading to elevated levels of arginine metabolites, including this compound. smolecule.com The accumulation of these guanidino compounds, particularly this compound, is believed to contribute to the central nervous system damage observed in individuals with argininemia. nih.gov Therefore, this compound serves as an important biomarker for this urea cycle disorder. smolecule.com

ConditionDeficient EnzymePrimary Accumulated SubstrateKey Resulting MetaboliteSignificance
Argininemia ArginaseL-ArginineThis compoundBiomarker for the disorder; implicated in neurotoxicity smolecule.comnih.gov

Subsequent Metabolic Conversions of this compound

Once formed, this compound can be further metabolized through various reactions, contributing to the formation of other biologically active molecules.

This compound can undergo decarboxylation, a chemical reaction that removes a carboxyl group. evitachem.comsmolecule.com This conversion leads to the formation of other guanidino compounds. evitachem.com Research has shown that this compound, also identified as 5-guanidino-2-oxopentanoic acid, is a precursor to 4-guanidinobutanoic acid (also known as γ-guanidinobutyric acid). semanticscholar.org The metabolic pathway from L-arginine to 4-guanidinobutanoic acid involves this compound as an intermediate, requiring two subsequent enzymatic reactions to complete the conversion, one of which is decarboxylation. semanticscholar.org

Conversion to 4-Aminobutyrate and Gamma-Guanidinobutyric Acid

This compound serves as a metabolic precursor in the synthesis of both 4-aminobutyrate (GABA) and gamma-guanidinobutyric acid (γ-GBA), also known as 4-guanidinobutanoic acid (4-GBA). researchgate.netmdpi.comnih.govpnas.org The conversion pathways involve distinct enzymatic steps.

In one pathway, an α-aminotransferase reaction metabolizes arginine to form this compound. nih.govpnas.org Subsequently, this compound is further converted to 4-aminobutyrate. nih.govpnas.org This pathway highlights a link between arginine catabolism and the production of the neurotransmitter GABA.

Another significant conversion involves two additional enzymatic reactions that transform this compound into γ-guanidinobutyric acid. researchgate.netmdpi.comnih.gov This positions γ-guanidinobutyric acid as a downstream metabolite of this compound. mdpi.com Research has identified both this compound and 4-guanidinobutanoic acid in all snake venoms analyzed in one study, suggesting their potential contribution to the toxic effects of envenomation. mdpi.comnih.gov Furthermore, elevated urinary levels of both compounds have been noted in animal models of acrylamide-induced neurotoxicity, pointing to a shared metabolic link. evitachem.com

Table 1: Metabolic Conversion of this compound

PrecursorProductKey Intermediates / EnzymesMetabolic Context
Arginine4-AminobutyrateThis compound, α-aminotransferaseArginine transaminase pathway nih.govpnas.org
This compoundGamma-Guanidinobutyric AcidTwo enzymatic reactionsDownstream of this compound oxidation researchgate.netmdpi.comnih.gov

Cross-Pathway Interactions: Arginine, Proline, and D-Amino Acid Metabolism

This compound is a key intermediate that connects several amino acid metabolic pathways, most notably those of arginine, proline, and D-amino acids. kegg.jpnih.govgenome.jpgenome.jp Its position as a catabolite of arginine inherently links it to the urea cycle and proline metabolism. mdpi.comresearchgate.net

Metabolomic studies have consistently highlighted the interplay between these pathways. For instance, in studies related to glioma, metabolites involved in the arginine and proline metabolic pathways, including this compound, were found to be significantly altered, suggesting their potential as biomarkers. mdpi.comresearchgate.net Similarly, research on the effects of metal exposure during pregnancy revealed that elements like cadmium, cobalt, and copper significantly affected the metabolic status of arginine and proline, with this compound being one of the key associated intermediates. nih.govrsc.orgcncb.ac.cn

The involvement of this compound in D-amino acid metabolism is also well-documented. kegg.jpgenome.jpmimedb.orgnih.govmetabolomicsworkbench.org It is listed as a metabolite in the D-Arginine and D-Ornithine metabolism pathway. nih.govmetabolomicsworkbench.orgfoodb.canih.gov This connection is significant as D-amino acids and their metabolic pathways are increasingly recognized for their physiological roles. The enzyme D-amino-acid oxidase is noted in relation to this compound metabolism. mimedb.org

Table 2: Research Findings on Cross-Pathway Interactions of this compound

Study ContextInteracting PathwaysKey FindingsAssociated Metabolites
Glioma MetabolomicsArginine and Proline MetabolismConcentrations of metabolites in the proline and urea cycle differed significantly between glioma patients and controls. mdpi.comArgininate, N-Acetylarginine mdpi.comresearchgate.net
Metal Exposure in PregnancyArginine and Proline MetabolismExposure to certain metals significantly affected the metabolic status of arginine and proline. nih.govrsc.orgcncb.ac.cnIndole-5,6-quinone, N-methyltryptamine nih.govrsc.org
General MetabolismD-Amino Acid MetabolismThis compound is a recognized intermediate in the D-Arginine and D-Ornithine metabolic pathway. nih.govmetabolomicsworkbench.orgnih.govD-Arginine, D-Ornithine metabolomicsworkbench.org
Mycobacterial MetabolismArginine and Proline MetabolismDownregulation of this compound was observed in Mycobacterium tuberculosis in response to pranlukast (B1678047) treatment. mdpi.comL-agmatine, 4-guanidinobutanamide mdpi.com
Myxomatous Mitral Valve Disease (Dogs)Arginine Metabolism / Urea CycleElevated levels of guanidino compounds, including this compound, were found in dogs with the disease. ahajournals.orgArgininate, 4-guanidinobutanoate, ADMA, SDMA ahajournals.org

Enzymatic and Receptor Level Interactions of 2 Oxoarginine

Enzyme Substrates and Products in 2-Oxoarginine Metabolism

This compound, also known as 5-guanidino-2-oxopentanoic acid, is a key intermediate in the catabolism of arginine. evitachem.comresearchgate.netmdpi.com Its formation and subsequent conversion are governed by several enzymatic pathways.

The primary route for this compound synthesis is through the deamination or transamination of L-arginine. frontiersin.org One of the key enzymes involved in this process is the mitochondrial enzyme Alanine-glyoxylate aminotransferase 2 (AGXT2), which is known for its broad substrate specificity. evitachem.comresearchgate.net Genetic variants in the AGXT2 gene that result in decreased aminotransferase activity have been shown to correlate with reduced serum concentrations of this compound. ahajournals.orgsemanticscholar.org Another pathway involves the amine oxidation of L-arginine, a reaction catalyzed by the flavoprotein enzyme ORF7, which exclusively yields this compound. researcher.life

Once formed, this compound serves as a substrate for further metabolic reactions, including transamination and decarboxylation. evitachem.com A significant catabolic pathway involves its conversion to 4-guanidinobutanoic acid, a process that requires two subsequent enzymatic reactions. researchgate.netresearcher.life The accumulation of this compound and related guanidino compounds is a hallmark of argininemia, a metabolic disorder caused by the deficiency of the enzyme arginase. researchgate.netnih.govbiologists.com

Table 1: Key Enzymatic Reactions in this compound Metabolism

Enzyme/Enzyme Class Substrate(s) Product(s) Reaction Type
Aminotransferases (e.g., AGXT2) L-Arginine This compound Transamination
ORF7 L-Arginine This compound Amine Oxidation
Not specified This compound 4-Guanidinobutanoic acid Decarboxylation & further steps
Various This compound Other amino acids Transamination
Various This compound Other guanidino compounds Decarboxylation

Role in Nitric Oxide Synthesis Pathways via Nitric Oxide Synthase Interactions

The synthesis of nitric oxide (NO), a critical signaling molecule, is catalyzed by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO. frontiersin.orgresearchgate.netnih.gov The availability of the substrate, L-arginine, is a rate-limiting factor for NO production. physiology.orgresearchgate.net As a direct metabolite of arginine, this compound is implicated in pathways that influence NO synthesis, although a direct, well-characterized interaction with NOS has not been established in the scientific literature. evitachem.com

The influence of this compound on NO synthesis is likely indirect, stemming from its position within the broader arginine metabolic network. evitachem.comnih.gov For instance, the metabolic pathways that produce or consume this compound can affect the intracellular pool of L-arginine available for NOS. researchgate.net In certain contexts, such as renal function, it is speculated that the arginine-guanidino pathway, which involves metabolites like this compound, might play a role in maintaining NO-dependent blood flow. ahajournals.orgscbt.com However, unlike other arginine derivatives such as asymmetric dimethylarginine (ADMA), which is a known endogenous inhibitor of NOS, this compound has not been definitively characterized as a direct inhibitor, substrate, or allosteric modulator of NOS isoforms. semanticscholar.org

Mechanistic Studies of 2-Oxoglutarate-Dependent Oxygenases and this compound Formation

A fascinating route to this compound formation involves the action of Fe(II)- and 2-oxoglutarate-dependent (Fe/2OG) oxygenases. These enzymes are known to catalyze a wide range of oxidative reactions. physiology.org A specific member of this superfamily, VioC, which natively functions as an L-arginine 3-hydroxylase in viomycin (B1663724) biosynthesis, exhibits alternative reactivity when presented with a non-native substrate. scbt.comdntb.gov.uanih.gov

Mechanistic studies have shown that VioC catalyzes the efficient oxidative deamination of D-arginine (the enantiomer of its native substrate) to produce this compound as the sole product. physiology.orgdntb.gov.ua The reaction proceeds via a sophisticated mechanism. Initial hypotheses suggested a canonical pathway involving hydroxylation at the C2 carbon followed by the spontaneous elimination of ammonia. However, isotopic labeling studies have refuted this. dntb.gov.uanih.gov Research demonstrated that the ketone oxygen atom in the final this compound product originates from solvent (H₂O), not from molecular oxygen (O₂). dntb.gov.ua

This finding supports a mechanism that proceeds through a hydrolytically labile C2-iminium intermediate. The enzyme's ferryl-oxo intermediate is believed to abstract a hydrogen atom from the C2 position of D-arginine, leading to direct desaturation of the C-N bond. The resulting iminium species is then hydrolyzed by a water molecule to yield this compound. dntb.gov.uanih.gov This direct desaturation pathway highlights the catalytic versatility of Fe/2OG oxygenases.

Molecular Interactions with Biological Receptors (e.g., GABAA and Glycine (B1666218) Receptors)

Beyond its role in metabolic pathways, this compound exhibits significant pharmacological activity through direct interactions with major inhibitory neurotransmitter receptors in the central nervous system. Research has identified this compound as a potent convulsant, an effect attributed to its ability to block the chloride channels of both gamma-aminobutyric acid type A (GABAA) and glycine receptors (GlyR). researchgate.netresearcher.lifenih.gov

These receptors are ligand-gated ion channels crucial for mediating fast synaptic inhibition. The binding of their respective neurotransmitters, GABA and glycine, normally causes an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. By blocking these channels, this compound acts as an antagonist, preventing this inhibitory current and leading to a state of hyperexcitability, which manifests as convulsions. researchgate.netnih.gov Further studies have indicated that guanidino compounds, including this compound, likely act at a binding site on the GABAA receptor that is distinct from the GABA binding site itself. nih.gov

Table 2: Receptor Interactions of this compound

Receptor Type Endogenous Ligand(s) Interaction of this compound Consequence of Interaction
GABAA Receptor Ligand-gated chloride channel Gamma-aminobutyric acid (GABA) Channel Blocker / Antagonist Inhibition of chloride influx, neuronal hyperexcitability
Glycine Receptor Ligand-gated chloride channel Glycine, Taurine, β-alanine Channel Blocker / Antagonist Inhibition of chloride influx, neuronal hyperexcitability

Research Methodologies and Analytical Approaches for 2 Oxoarginine Studies

Advanced Metabolomics Platforms and Applications

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a direct functional readout of the physiological state. Both untargeted and targeted approaches are pivotal in studying 2-oxoarginine.

Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample, offering a global view of metabolic changes. This hypothesis-generating approach has been instrumental in identifying unexpected alterations in this compound levels in various contexts. For instance, untargeted metabolomic profiling has successfully identified this compound as one of many altered metabolites in studies of inborn errors of metabolism, such as hyperargininemia. nih.govnih.gov A key advantage of this approach is its capacity to uncover novel biomarkers and metabolic pathways that would be missed by more focused methods. nih.govmetabolon.com In a study on premature ovarian failure, unbiased metabolomic analysis was crucial in identifying this compound as part of a potential diagnostic biomarker panel. researchgate.net

Targeted metabolomics, in contrast, focuses on the precise quantification of a predefined set of metabolites, including this compound. This hypothesis-driven approach provides high sensitivity and specificity, making it ideal for validating findings from untargeted studies and for clinical diagnostic applications. metabolon.com For example, after initial identification through untargeted screening, targeted analysis can be employed to accurately measure this compound levels to monitor disease progression or response to treatment. metabolon.comsmolecule.com

The complementary nature of these two strategies is often leveraged in a two-step process: an initial untargeted screen to identify potential biomarkers like this compound, followed by a targeted analysis for validation and quantification. metabolon.com

Mass spectrometry (MS) is the cornerstone of modern metabolomics due to its high sensitivity and ability to identify and quantify a vast array of compounds. rsc.orggwu.edu When coupled with separation techniques like liquid chromatography (LC), its power is significantly enhanced.

Ultra-High-Performance Liquid Chromatography-Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS) represents a state-of-the-art platform for metabolomics. nih.govlcms.cz UHPLC provides rapid and high-resolution separation of complex biological mixtures, while the Orbitrap mass analyzer delivers high mass accuracy and resolution, enabling confident identification of metabolites. nih.govlcms.cz This technology has been successfully used in untargeted metabolomics to detect elevated levels of this compound and other related metabolites in plasma samples of patients with hyperargininemia. nih.gov The high resolving power of Orbitrap-MS is critical for distinguishing this compound from other structurally similar compounds in a complex biological matrix. nih.govmdpi.com

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS-MS) is another powerful and widely used technique. rsc.orgnih.govnih.gov It offers excellent selectivity and sensitivity for quantifying specific metabolites. In LC/MS-MS, the first mass spectrometer selects the ion corresponding to this compound, which is then fragmented, and the resulting fragments are analyzed by a second mass spectrometer. researchgate.net This process, known as multiple reaction monitoring (MRM), provides a highly specific signature for the target molecule, minimizing interferences. nih.gov LC/MS-MS has been applied to study the reaction products of arginine with other molecules and to quantify amino acids, including arginine derivatives, in various biological samples. nih.govnih.gov

Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis

Feature UHPLC-Orbitrap-MS LC/MS-MS
Primary Application Untargeted metabolomics, discovery Targeted quantification, validation
Strengths High mass accuracy, high resolution, broad coverage nih.govlcms.cz High sensitivity, high specificity, quantitative accuracy rsc.orgresearchgate.net
Typical Use Case Global metabolic profiling to identify changes in this compound alongside other metabolites. nih.govmdpi.com Precise measurement of this compound concentrations for diagnostic or research purposes. nih.gov
Ionization Mode Often uses both positive and negative electrospray ionization (ESI) for broader coverage. nih.govmdpi.com Typically optimized for the specific ionization (e.g., positive ESI) of the target analyte. nih.gov

To gain a more holistic understanding of the biological systems where this compound plays a role, metabolomics data is increasingly being integrated with other "omics" data, such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts). metwarebio.commdpi.com This multi-omics approach allows researchers to connect changes in metabolite levels with alterations in gene expression and protein abundance, providing a more complete picture of cellular function and regulation. metwarebio.commdpi.com

For example, a study on obese breast cancer patients integrated transcriptomics and metabolomics data. nih.gov This revealed that this compound was among several significantly altered metabolites, and by linking this to gene expression data, the researchers could identify affected biological pathways, such as those related to epigenetic regulation and amino acid metabolism. nih.gov Similarly, in studies of macrophage polarization, integrating metabolomics, transcriptomics, and protein profiles helped to define the metabolic signatures, including the accumulation of this compound in specific macrophage subtypes, and link them to gene expression patterns. biorxiv.org This integration helps to build a network of relationships between genes, proteins, and metabolites, moving from simple association to a more mechanistic understanding of the role of compounds like this compound in health and disease. metwarebio.com

Mass Spectrometry-Based Analytical Techniques (e.g., UHPLC-Orbitrap-MS, LC/MS-MS)

Systems Biology Approaches (e.g., Genome-Scale Metabolic Models, Metabolic Clustering Analysis)

Systems biology utilizes computational and mathematical modeling to understand the complex interactions within biological systems. wiley-vch.de

Genome-Scale Metabolic Models (GEMs) are mathematical representations of the entire set of metabolic reactions within an organism or cell. nih.govmdpi.com These models can be used to simulate metabolic fluxes and predict how the system will respond to genetic or environmental changes. nih.gov By integrating transcriptomic and metabolomic data, GEMs can help to mechanistically link changes in gene expression to alterations in metabolite levels, including this compound. bhsai.org For instance, a study on gentamicin-induced kidney toxicity used a multi-tissue GEM constrained by gene expression data to investigate the mechanisms of injury. The model helped to connect changes in kidney gene expression to the observed alterations of metabolites in the urine, including those in the arginine and proline metabolism pathway where this compound is involved. bhsai.org

Metabolic Clustering Analysis is a statistical approach used to group individuals or experimental conditions based on their metabolic profiles. acs.orgnih.gov This can reveal patterns and relationships within large metabolomics datasets. In a study investigating compounds for the treatment of leishmaniasis, metabolic clustering was used to group compounds with similar effects on the parasite's metabolism. acs.org This analysis showed that certain compound clusters led to a coordinated decrease in arginine and an increase in this compound, providing insights into their potential mechanism of action. acs.org Hierarchical clustering analysis is another technique used to visualize metabolic changes, often presented as a heatmap, which can highlight groups of metabolites, including this compound, that are similarly affected across different conditions. nih.gov

Mendelian Randomization Studies for Investigating Metabolic Associations

Mendelian randomization (MR) is a powerful epidemiological method that uses genetic variants as instrumental variables to infer causal relationships between an exposure (e.g., a metabolite level) and an outcome (e.g., a disease). nih.govjomes.org Because genetic variants are randomly assigned at conception, this approach can reduce confounding and reverse causation that plague traditional observational studies. jomes.orge-century.us

MR has been employed to investigate the causal role of circulating metabolites, including this compound, in various diseases. A bidirectional MR study systematically investigated the associations between plasma metabolites and chronic kidney disease (CKD) phenotypes. frontiersin.org The results suggested a causal link where higher genetically predicted levels of this compound were associated with a decreased urine albumin-to-creatinine ratio (UACR), a marker of kidney damage. frontiersin.org Another MR study explored the association between blood metabolites and autism spectrum disorder (ASD), finding a potential protective effect of higher this compound levels. nih.gov Similarly, an MR study on preeclampsia identified a possible association between this compound levels and the risk of the disease. e-century.us These studies demonstrate the utility of MR in prioritizing metabolites for further mechanistic investigation and potential therapeutic targeting. nih.gove-century.usfrontiersin.org

Table 2: Findings from Mendelian Randomization Studies Involving this compound

Study Focus Finding Implication
Chronic Kidney Disease (CKD) Higher genetically predicted levels of this compound were associated with a decreased urine albumin-to-creatinine ratio (UACR). frontiersin.org Suggests a potential protective role of this compound in mitigating kidney damage.
Autism Spectrum Disorder (ASD) A potential protective causal relationship was identified between higher this compound levels and ASD risk. nih.gov Indicates a possible link between arginine metabolism and neurodevelopmental pathways relevant to ASD.
Preeclampsia An association was found between genetically predicted this compound levels and the risk of developing preeclampsia. e-century.us Points to the involvement of arginine metabolic pathways in the pathogenesis of this pregnancy-related disorder.

Role of 2 Oxoarginine As a Metabolic Marker in Research Models

Studies in Inborn Errors of Metabolism (IEM) Models

Inborn errors of metabolism (IEMs) are a group of genetic disorders caused by defects in enzymes or transporters involved in metabolic pathways. nih.gov Untargeted metabolomics is increasingly utilized in the screening and management of these conditions, allowing for the identification of numerous perturbed metabolites, including 2-oxoarginine. researchgate.netnih.govresearchgate.net

Argininemia, or arginase-1 deficiency, is a rare autosomal recessive disorder of the urea (B33335) cycle caused by mutations in the ARG1 gene. mdpi.comfrontiersin.org This deficiency leads to the accumulation of arginine and its metabolites, including a group of compounds known as guanidino compounds. mdpi.comfrontiersin.orgnih.gov this compound is a prominent guanidino compound that accumulates in this condition. foodb.cahmdb.capathbank.org

Animal models, such as arginase-1 knockout mice, have been instrumental in studying the pathophysiology of argininemia. mdpi.comnih.gov These models replicate many features of the human disease, including hyperargininemia and the accumulation of guanidino compounds in plasma and various tissues. mdpi.comnih.gov Studies in these models have shown that along with arginine, several guanidino compounds, including α-keto-δ-guanidinovaleric acid (another name for this compound), are significantly elevated in the brain, liver, and kidneys. frontiersin.orgnih.gov This accumulation is believed to contribute to the neurological symptoms seen in argininemia, such as spasticity and cognitive impairment. mdpi.comfrontiersin.orgnih.gov The neurotoxic effects of these compounds are thought to be a key factor in the disease's progression, as the hyperammonemia often seen in other urea cycle disorders is less frequent in argininemia. nih.govnih.gov

Guanidino CompoundTissue with Increased Levels in Arginase-Deficient ModelsPotential Implication
This compound (α-keto-δ-guanidinovaleric acid)Brain, Plasma, Liver, KidneysNeurotoxicity, contributor to neurological sequelae
α-N-acetylarginineBrainNeurotoxicity
Argininic acidBrainNeurotoxicity

Comprehensive profiling of guanidino compounds is a valuable tool in the study of IEMs, particularly argininemia. mdpi.comnih.gov Untargeted metabolomic analyses have revealed that in arginase deficiency, the levels of multiple guanidino compounds are elevated, often with higher z-scores than arginine itself. researchgate.netnih.gov This suggests that these compounds, including this compound, may be significant contributors to the disease phenotype. nih.gov

In addition to this compound, other guanidino compounds such as N-acetylarginine, guanidinoacetate, guanidinobutanoate, and homoarginine are also found to be elevated. researchgate.netnih.gov The study of these profiles provides a more complete picture of the metabolic disturbances in argininemia and can help in monitoring disease progression and the effectiveness of treatments. researchgate.netnih.govresearchgate.net

Argininemia and Arginase Deficiency Research Models

Investigations in Disease Models (e.g., in vitro and animal models)

The role of this compound as a metabolic marker extends beyond IEMs to a variety of other disease models.

Altered levels of this compound have been observed in several neurological disorder models.

Glioma: Prospective serum metabolomic studies have identified this compound as being inversely related to the risk of glioma. evitachem.com This suggests a potential link between the metabolic pathways involving this compound and the development of this type of brain tumor. evitachem.com

Alzheimer's Disease: Some research indicates altered this compound levels in individuals with neurodegenerative diseases like Alzheimer's disease, though the precise mechanisms are still under investigation. smolecule.com

Neurotoxicity: Animal models of acrylamide-induced neurotoxicity have shown elevated urinary levels of this compound. evitachem.compharmacompass.com This suggests its potential as a biomarker for detecting neurotoxic exposure. evitachem.compharmacompass.com

Premature Ovarian Failure (POF): In studies of POF, metabolomic analysis has identified this compound as a potential biomarker. nih.govresearchgate.net Lower expression of this compound in women with POF could indicate ovarian dysfunction, potentially linked to impaired arginine metabolism. nih.gov Research combining proteomic and metabolomic data has suggested that afamin (AFM) combined with this compound could serve as a diagnostic biomarker for POF. nih.govresearchgate.netresearchgate.net

Exocrine Pancreatic Insufficiency (EPI): In canine models of EPI, altered serum levels of this compound have been noted, pointing to a possible connection with the disease's pathophysiology. evitachem.com

Chronic Kidney Disease (CKD): this compound is recognized as a uremic toxin that accumulates in patients with renal failure. hmdb.ca In a rat model of nephrectomy, the accumulation of toxic guanidino compounds, including α-keto-δ-guanidinovaleric acid, was observed specifically in the injured kidney, reflecting disturbances in renal metabolism. nih.gov Studies on hemodialysis patients have also shown that creatine (B1669601) supplementation can lead to increased concentrations of α-keto-δ-guanidinovaleric acid. oup.comoup.com

Pressure Ulcers: Research using Mendelian randomization has suggested a causal association between certain circulating metabolites and pressure ulcers. nih.gov this compound's involvement in nitric oxide metabolism may affect vascular function and potentially improve local blood supply, which is relevant to the pathophysiology of pressure ulcers. nih.gov

Disease ModelObserved Change in this compoundPotential Significance
GliomaInversely related to riskPotential early diagnostic or predictive biomarker
Acrylamide-induced NeurotoxicityElevated urinary levelsBiomarker for neurotoxic exposure
Premature Ovarian FailureLower expressionDiagnostic biomarker for ovarian dysfunction
Exocrine Pancreatic InsufficiencyAltered serum levelsConnection to disease pathophysiology
Chronic Kidney DiseaseAccumulation in plasma and injured kidneyUremic toxin, marker of disturbed renal metabolism
Pressure UlcersPotential involvement in improving local blood supplyRole in vascular function related to tissue health

Role of this compound as a Metabolic Marker in Inflammatory and Immune Response Models

The involvement of this compound in inflammatory and immune processes has been elucidated through various research models, including those for macrophage polarization, asthma, and rheumatoid arthritis. As an intermediate in arginine metabolism, its levels can reflect shifts in immune cell function and inflammatory status.

Macrophage Polarization:

Macrophages exhibit remarkable plasticity, polarizing into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory M2 macrophages, in response to microenvironmental cues. researcher.lifeassaygenie.com The M2 phenotype is further subdivided into M2a, M2b, M2c, and M2d subtypes, each with distinct roles. assaygenie.comfrontiersin.org

Metabolic profiling has become crucial in understanding the functions of these subtypes. frontiersin.org Research has shown that arginine metabolism is a key regulatory point in macrophage polarization. frontiersin.orgnih.gov M1 macrophages primarily utilize the nitric oxide synthase (iNOS) pathway, converting arginine to nitric oxide (NO) and citrulline, which have pro-inflammatory and antimicrobial functions. frontiersin.orgnih.gov In contrast, M2 macrophages predominantly use the arginase pathway, which hydrolyzes arginine to ornithine and urea, promoting tissue repair and resolution of inflammation. frontiersin.orgnih.gov

Specifically, in the context of this compound, studies have identified its accumulation in M2d macrophages. nih.gov M2d macrophages, also referred to as tumor-associated macrophages (TAMs), are associated with potent immunosuppressive functions and the promotion of angiogenesis. assaygenie.comnih.gov They are induced by stimuli such as IL-6 and secrete anti-inflammatory cytokines like IL-10 and TGF-β, as well as the pro-angiogenic factor VEGF. assaygenie.comfrontiersin.orgnih.gov The accumulation of this compound in M2d macrophages points towards active arginine catabolism within this subtype, distinguishing their metabolic profile and potentially serving as a marker for their specific functions in immunosuppression and tissue remodeling. nih.gov

Asthma:

In experimental models of allergic asthma, the analysis of bronchoalveolar lavage fluid (BALF) has provided insights into the metabolic changes occurring in the lungs. nih.govresearchgate.net In a murine model of ovalbumin-induced asthma, metabolomic analysis of BALF revealed significant alterations in various metabolic pathways, including amino acid metabolism. nih.govresearchgate.net

One notable finding was the effect of dexamethasone (B1670325), a corticosteroid commonly used to treat asthma, on this compound levels. nih.govresearchgate.netmit.edu Treatment with dexamethasone was found to reduce the levels of this compound in the BALF of asthmatic mice. nih.govmdpi.com This reduction is suggested to be indicative of impaired arginase activity. nih.gov Since arginase is a key enzyme in the pathway that competes with iNOS for the common substrate L-arginine, a reduction in its activity (and consequently its metabolites like this compound) could shift the balance of arginine metabolism, which is a critical factor in the pathogenesis of asthma. mdpi.com

Rheumatoid Arthritis:

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, particularly in the joints. nih.gov Animal models, such as the collagen-induced arthritis (CIA) and adjuvant-induced arthritis models, are widely used to study the pathology of RA and to identify potential biomarkers. researchgate.netfrontiersin.orgscielo.br

Metabolomic studies of serum from a rat model of adjuvant-induced arthritis identified this compound as a potential biomarker. nih.gov In this model, this compound was found to be among the down-regulated metabolites, and its levels, in combination with other biomarkers, showed a high predictive ability for RA. nih.gov This suggests that alterations in arginine metabolism, reflected by lower levels of this compound, are associated with the disease state in this model.

The table below summarizes the findings regarding this compound in these inflammatory and immune response models.

Model SystemBiological MatrixKey FindingImplication
Macrophage Polarization Ex vivo polarized human macrophagesAccumulation of this compound in M2d subtype. nih.govIndicates active arginine catabolism; potential marker for immunosuppressive/angiogenic phenotype. frontiersin.orgnih.gov
Asthma Murine model (ovalbumin-induced)Dexamethasone treatment reduced this compound levels in BALF. nih.govSuggests impaired arginase activity and modulation of arginine metabolism by corticosteroids. nih.gov
Rheumatoid Arthritis Rat model (adjuvant-induced)Down-regulated levels of this compound in serum. nih.govIdentified as a potential diagnostic biomarker for RA. nih.gov

Interplay with Gut Microbiome Metabolism

The gut microbiome plays a pivotal role in host health by metabolizing dietary components and host-derived molecules, thereby influencing host immunity and metabolism. nih.gov L-arginine is a crucial amino acid at the interface of host-microbe interactions in the gut. nih.gov It serves as a substrate for both mammalian and microbial enzymes, leading to the production of a variety of bioactive molecules. nih.gov While direct studies on the interplay between this compound and the gut microbiome are limited, the extensive research on its precursor, L-arginine, provides a strong foundation for understanding this relationship.

The gut microbiota can significantly influence the availability and metabolism of arginine in the intestine. nih.gov Dysbiosis, an imbalance in the gut microbial community, is associated with several inflammatory conditions, including inflammatory bowel disease (IBD), and is often linked to a disrupted arginine metabolism. nih.govoup.comnih.gov For instance, some pathogenic bacteria, such as Helicobacter pylori, can induce the arginase pathway to evade the host immune response. nih.gov Conversely, dietary supplementation with L-arginine has been shown to modulate the gut microbiota composition, potentially alleviating colitis. oup.com

The production of this compound is an integral part of arginine metabolism. While host enzymes are known to catalyze this conversion, the capacity of the gut microbiota to directly produce or metabolize this compound is an area of ongoing investigation. Studies have shown that certain gut bacteria possess the enzymatic machinery to metabolize arginine through various pathways. For example, the gut bacterium Eggerthella lenta is known to catabolize arginine, primarily through the arginine deiminase pathway, producing citrulline and ornithine. biorxiv.org The existence of multiple arginine metabolic pathways within the gut microbiota suggests that intermediates like this compound could also be part of this complex metabolic network. biorxiv.org

Fecal metabolomic studies in the context of IBD have revealed significant alterations in the levels of various metabolites, including amino acids and their derivatives, which are strongly influenced by the gut microbiota. nih.govscielo.brnih.govmdpi.com Although not always specifically measuring this compound, these studies highlight the profound impact of the gut microbiome on amino acid metabolism in the gut. A study investigating dogs with exocrine pancreatic insufficiency found that altered levels of both homoarginine and this compound were significantly different from healthy controls, pointing to potential disruptions in gut microbial metabolism and its impact on arginine metabolism. frontiersin.org Furthermore, a Mendelian randomization study identified a causal relationship between plasma this compound levels and obesity-related traits, a condition known to be strongly influenced by the gut microbiome. tandfonline.com

The table below details research findings on the interplay between arginine metabolism, its intermediates, and the gut microbiome.

Research AreaModel/Study TypeKey FindingRelevance to this compound
Arginine Metabolism in the Gut ReviewL-arginine is a central metabolite for both host and gut microbiota, influencing immunity and microbial pathogenesis. nih.govAs a direct metabolite of arginine, this compound levels are likely influenced by this host-microbe metabolic crosstalk.
Bacterial Arginine Metabolism In vitro study of Eggerthella lentaThis gut bacterium metabolizes arginine into various compounds, primarily via the arginine deiminase pathway. biorxiv.orgSuggests that gut bacteria have diverse pathways for arginine metabolism, which may include the production or utilization of this compound.
Exocrine Pancreatic Insufficiency Study in dogsAltered levels of this compound linked to potential disruptions in gut microbial metabolism. frontiersin.orgProvides indirect evidence of a link between gut microbiome function and this compound levels.
Obesity and Metabolism Mendelian randomization studyCausal relationship found between plasma this compound and obesity traits. tandfonline.comConnects this compound to a systemic metabolic condition heavily influenced by the gut microbiome.
Inflammatory Bowel Disease Fecal metabolomicsAlterations in fecal amino acid profiles are strongly associated with gut dysbiosis in IBD. nih.govnih.govSuggests that in inflammatory gut conditions, the metabolism of arginine and its derivatives like this compound is likely altered due to microbial changes.

Synthetic and Biotechnological Strategies for 2 Oxoarginine in Research

Enzymatic Production for Research Applications

Enzymatic synthesis offers a highly specific and efficient route to produce 2-oxoarginine for research applications. This method leverages the catalytic activity of specific enzymes that act on L-arginine or its derivatives. The primary reaction involves the oxidative deamination of L-arginine. evitachem.com

Key enzymes utilized for this purpose include:

L-amino acid oxidases (LAAOs): These enzymes catalyze the oxidative deamination of L-amino acids to their corresponding α-keto acids. uniprot.orgmdpi.com A notable example is the enzyme designated ORF7, from the bacterium Amycolatopsis orientalis. This enzyme exhibits remarkable efficiency and specificity, exclusively catalyzing the amine oxidation of L-arginine to produce this compound. researchgate.net Research has documented its high catalytic efficiency, with a kcat/KM for arginine of 5.6 × 10⁶ M⁻¹ s⁻¹, making it a powerful tool for in vitro synthesis. researchgate.net LAAOs from other sources, such as Rhodococcus opacus, also demonstrate activity on L-arginine, converting it to 5-guanidino-2-oxopentanoate (B1236268) (this compound). uniprot.org

Aminotransferases: These enzymes catalyze the transfer of an amino group from an amino acid to an α-keto acid. In the biosynthesis of arginomycin, the aminotransferase ArgM from Streptomyces arginensis NRRL 15941 facilitates the conversion of L-arginine into 5-guanidino-2-oxopentanoic acid (this compound) by transferring its amino group to α-ketoglutaric acid. researchgate.netnih.gov This enzymatic step is part of a natural biosynthetic pathway and can be harnessed for research-scale production. nih.gov

Fe(II)/2-oxoglutarate-dependent oxygenases: Some enzymes in this superfamily can be engineered or utilized for their promiscuous activity. For instance, the enzyme VioC has been shown to promote the deamination of the non-native substrate D-arginine to yield this compound as the sole product.

Table 1: Enzymes for this compound Production

Enzyme ClassSpecific EnzymeSource OrganismSubstrateKey Research FindingReference
L-amino acid oxidaseORF7Amycolatopsis orientalisL-ArginineCatalyzes exclusive amine oxidation of L-arginine with a high catalytic efficiency (kcat/KM = 5.6 × 10⁶ M⁻¹ s⁻¹). researchgate.net
AminotransferaseArgMStreptomyces arginensisL-ArginineTransfers the α-amino group from L-arginine to α-ketoglutaric acid, forming this compound as an intermediate in β-methylarginine biosynthesis. nih.gov
L-amino acid oxidaseLAAORhodococcus opacusL-ArginineCatalyzes the oxidative deamination of a broad spectrum of L-amino acids, including L-arginine. uniprot.org

Chemical Synthesis Routes for Research Compounds

While enzymatic methods offer high specificity, chemical synthesis provides an alternative for producing this compound and its derivatives for research. Laboratory synthesis is typically achieved through multi-step organic synthesis techniques that may involve the modification of L-arginine or other guanidino compounds. smolecule.com

The general strategy involves:

Protection: The highly basic guanidino group of arginine is first protected to prevent side reactions.

Oxidation: The α-amino group is then converted into a keto group. This can be achieved through various oxidative deamination methods.

Deprotection: Finally, the protecting groups are removed to yield the target compound, this compound.

A historical synthesis was reported by Chibata et al. in 1975, outlining a method to produce α-Keto-δ-guanidinovaleric acid, another name for this compound. hmdb.ca The complexity and multi-step nature of these routes make them suitable for producing specific research compounds and derivatives that may not be accessible through enzymatic means.

Biotechnological Production Methods for Academic Research

Biotechnological production, particularly using metabolically engineered microorganisms, represents a promising and sustainable strategy for producing this compound for academic research. smolecule.com This approach, often termed whole-cell biocatalysis, leverages the cellular machinery of hosts like Escherichia coli to convert simple carbon sources into the desired product. rsc.orgelsevier.comresearchgate.net

Key strategies in developing a whole-cell biocatalyst for this compound production include:

Heterologous Gene Expression: A gene encoding a highly efficient enzyme for this compound synthesis, such as ORF7 from A. orientalis researchgate.net or ArgM from S. arginensis nih.gov, is introduced into a suitable production host like E. coli.

Enhancing Precursor Supply: The metabolic pathways of the host organism are engineered to increase the intracellular pool of the precursor, L-arginine. This can involve overexpressing key enzymes in the L-arginine biosynthesis pathway. nih.gov

Blocking Competing Pathways: To maximize the carbon flux towards this compound, genes encoding enzymes for competing metabolic pathways that consume L-arginine are deleted. asm.org For example, pathways leading to the production of other amino acids or catabolic routes that degrade arginine could be blocked. nih.gov

Process Optimization: Fermentation conditions are optimized to support cell growth and maximize product yield. This can include developing two-stage fermentation processes where cell growth is separated from the product synthesis phase to mitigate any toxicity of the target compound. asm.orgnih.gov

This metabolic engineering approach has been successfully used to produce other 2-oxo-acids, demonstrating the viability of these strategies for creating efficient microbial cell factories for this compound. asm.orgnih.gov

Table 2: Biotechnological Strategies for this compound Production

StrategyDescriptionExample Target/RationaleReference
Heterologous ExpressionIntroduce and express a gene for a specific this compound-producing enzyme in a host organism.Expressing the L-amino acid oxidase ORF7 in E. coli for direct conversion of L-arginine. researchgate.netresearchgate.net
Precursor FunnelingModify host metabolism to increase the availability of the L-arginine precursor.Overexpress genes of the arginine biosynthesis pathway to increase the intracellular L-arginine pool. nih.gov
Blocking Side ReactionsDelete genes of pathways that compete for the L-arginine substrate.Knockout of genes involved in arginine degradation pathways to prevent loss of precursor. nih.govasm.org
Whole-Cell BiocatalysisUse the entire microorganism as a catalyst, providing necessary cofactors and a stable environment for the enzymes.Develop an E. coli strain that converts glucose to this compound through an engineered pathway. rsc.orgelsevier.com

Emerging Research Directions and Future Perspectives on 2 Oxoarginine

Unraveling Novel Regulatory Mechanisms

The scientific community is increasingly focusing on uncovering the complex regulatory roles of 2-oxoarginine, a metabolite of arginine. evitachem.compathbank.orghmdb.ca Research indicates that this compound is not merely an intermediate in metabolic pathways but may also act as a signaling molecule with regulatory functions. biocrates.com

Emerging studies are exploring the link between this compound and various physiological and pathological states. For instance, altered levels of this compound have been associated with several diseases, suggesting its potential as a biomarker. smolecule.comnih.gov Mendelian randomization studies, a method using genetic variants to infer causal relationships, have been employed to investigate the causal effects of blood metabolites on conditions like major depressive disorder and autism spectrum disorder, with this compound being among the metabolites studied. nih.govfrontiersin.org

One area of intense investigation is the role of the enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). Genetic variations in AGXT2 have been shown to affect the serum concentrations of this compound, as well as other metabolites in the arginine pathway like symmetric dimethylarginine (SDMA) and asymmetric dimethylarginine (ADMA). researchgate.net This suggests a shared regulatory mechanism and highlights AGXT2 as a key player in modulating this compound levels.

Furthermore, metabolomics studies are revealing correlations between this compound and other metabolites, pointing towards interconnected regulatory networks. For example, in a study on glioma risk, this compound was found to be inversely associated with cysteine and alpha-ketoglutarate, suggesting potential shared metabolic or regulatory pathways in the context of this cancer. evitachem.com Similarly, a link between this compound and the bile acid chenodeoxycholate has been observed, hinting at a potential connection between arginine metabolism and bile acid metabolism in glioma development. evitachem.com

The table below summarizes some of the key regulatory interactions and associations of this compound that are currently under investigation.

Table 1: Investigated Regulatory Roles and Associations of this compound

Interacting Factor Observed Association/Role Research Context
Alanine-glyoxylate aminotransferase 2 (AGXT2) Genetic variants affect serum levels of this compound, SDMA, and ADMA. researchgate.net Genetic and metabolomic studies in felines. researchgate.net
Cysteine Inversely associated with glioma risk, similar to this compound. evitachem.com Prospective serum metabolomic analysis of glioma. evitachem.com
Alpha-ketoglutarate Inversely related to glioma risk, along with this compound. evitachem.com Prospective serum metabolomic analysis of glioma. evitachem.com
Chenodeoxycholate Inversely related to overall glioma risk, similar to this compound. evitachem.com Prospective serum metabolomic analysis of glioma. evitachem.com
Nitric Oxide (NO) Metabolism Participates in NO metabolism and may affect vascular function. researchgate.netvkm.no Studies on vascular health and disease. researchgate.netvkm.no
Inflammation Correlated with inflammatory markers in schizophrenia. researchgate.net Research on the pathophysiology of schizophrenia. researchgate.net

Advanced Mechanistic Characterization of Biochemical Pathways

Recent research has delved into the intricate biochemical pathways involving this compound, moving beyond its established role in the urea (B33335) cycle. smolecule.com One of the primary pathways for L-arginine utilization in some bacteria, such as Pseudomonas aeruginosa, is the arginine transaminase (ATA) pathway. asm.orgresearchgate.net In this pathway, the enzyme arginine:pyruvate (B1213749) transaminase (AruH) catalyzes the conversion of L-arginine and pyruvate into 2-ketoarginine and L-alanine. asm.org

Another significant pathway is the oxidative deamination of arginine, which can be carried out by arginine oxidase or dehydrogenase, leading to the formation of 2-ketoarginine. asm.org This intermediate is then further catabolized. In some microorganisms, 2-ketoarginine can be hydrolyzed by guanidinobutyrase to 2-ketoornithine and urea. tandfonline.com

The metabolism of D-arginine also leads to the formation of 2-ketoarginine through the action of D-amino acid oxidase (DAO). ontosight.ai This is then followed by further enzymatic conversions. In Pseudomonas aeruginosa, a racemization process has been identified where D-arginine is converted to 2-ketoarginine by D-arginine dehydrogenase (DauA), and then 2-ketoarginine is converted to L-arginine by an anabolic L-arginine dehydrogenase (DauB). pnas.org

Mechanistic studies using advanced techniques are providing deeper insights. For example, investigations into the Fe/2OG-dependent oxygenase, VioC, have shown that when it reacts with D-arginine, it promotes the deamination of the α-carbon to produce this compound. psu.edu Interestingly, oxygen labeling studies revealed that the oxygen atom incorporated comes from water rather than molecular oxygen, indicating a non-canonical mechanism. psu.edu

The table below outlines some of the key enzymes and pathways involved in the metabolism of this compound.

Table 2: Key Enzymes and Pathways in this compound Metabolism

Enzyme/Pathway Reaction Organism/Context
Arginine:pyruvate transaminase (AruH) L-arginine + pyruvate → 2-ketoarginine + L-alanine. asm.org Pseudomonas aeruginosa. asm.org
Arginine oxidase/dehydrogenase Arginine → 2-ketoarginine. asm.org Pseudomonas putida, Pseudomonas aeruginosa. asm.org
Guanidinobutyrase 2-ketoarginine → 2-ketoornithine + urea. tandfonline.com Brevibacterium helvolum. tandfonline.com
D-amino acid oxidase (DAO) D-arginine → 2-ketoarginine. ontosight.ai General D-arginine metabolism. ontosight.ai
D-arginine dehydrogenase (DauA) D-arginine → 2-ketoarginine + NH3. pnas.org Pseudomonas aeruginosa. pnas.org
Anabolic L-arginine dehydrogenase (DauB) 2-ketoarginine + NH3 + NAD(P)H → L-arginine + NAD(P)+. pnas.org Pseudomonas aeruginosa. pnas.org
VioC (Fe/2OG-dependent oxygenase) D-arginine → this compound. psu.edu In vitro mechanistic study. psu.edu

Development of Innovative Research Tools and Assays

The growing interest in this compound's biological roles has spurred the development of advanced analytical methods for its detection and quantification. Mass spectrometry (MS)-based metabolomics has become a cornerstone for studying this compound in various biological samples. mdpi.com Techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are frequently employed to analyze metabolomic profiles and identify changes in this compound levels in different conditions. rsc.org

Untargeted metabolomics platforms, which aim to measure as many metabolites as possible in a sample, have proven valuable in identifying elevated levels of this compound and other related metabolites in inherited metabolic disorders like hyperargininemia. mdpi.com These approaches not only confirm known biomarkers but also have the potential to discover novel ones.

Researchers are also developing more specific enzyme assays to characterize the activity of enzymes involved in this compound metabolism. For example, the activity of arginine:pyruvate transaminase (AruH) has been measured using a two-step coupled reaction. asm.org The first step involves the AruH-catalyzed transamination to produce 2-ketoarginine and L-alanine, and the second step quantifies the L-alanine produced using an L-alanine dehydrogenase-coupled reaction that can be monitored spectrophotometrically. asm.org

Furthermore, the integration of metabolomics with other "omics" technologies, such as proteomics and transcriptomics, is providing a more holistic understanding of the pathways and regulatory networks involving this compound. nih.gov For instance, a combined proteomic and metabolomic analysis of extracellular vesicles has been used to identify potential biomarkers for premature ovarian failure, with this compound being a key metabolite identified. nih.gov

The table below highlights some of the key research tools and assays being utilized in the study of this compound.

Table 3: Research Tools and Assays for Studying this compound

Tool/Assay Application Key Findings/Advantages
Mass Spectrometry (MS)-based Metabolomics (UPLC-MS/MS, GC-MS) Detection and quantification of this compound in biological samples. mdpi.comrsc.org Enables comprehensive profiling of metabolites and identification of disease-related changes in this compound levels. mdpi.com
Untargeted Metabolomics Screening for inborn errors of metabolism. mdpi.com Identified elevated this compound and other arginine metabolites in hyperargininemia. mdpi.com
Enzyme-Coupled Assays Measurement of specific enzyme activity (e.g., AruH). asm.org Allows for detailed kinetic characterization of enzymes in this compound metabolic pathways. asm.org
Mendelian Randomization Inferring causal relationships between this compound and diseases. nih.gov Provides evidence for the potential causal role of this compound in certain health outcomes. nih.gov
Integrated "Omics" (Proteomics, Transcriptomics) Systems-level understanding of this compound's role. nih.gov Reveals complex interactions and networks, leading to the identification of novel biomarkers and therapeutic targets. nih.gov

Table of Compound Names

Compound Name
This compound
4-Guanidinobutanoic Acid
Arginine
Symmetric Dimethylarginine (SDMA)
Asymmetric Dimethylarginine (ADMA)
β-Aminoisobutyrate (BAIB)
Cysteine
Alpha-Ketoglutarate
Chenodeoxycholate
Homoarginine
N-Acetyl-Cadaverine
L-arginine
L-ornithine
urea
D-arginine
glutamate
ornithine
D-ornithine
D-glutamate semialdehyde
D-glutamate
D-proline
γ-guanidinobutyric acid
pyruvate
L-alanine
L-lysine
Δ1-piperideine-2-carboxylate
isocitrate
succinyl-CoA
NADH
GABA
GSH
aspartate
glutamine
leucine
proline
L-citrulline
nitric oxide (NO)
monomethyl-L-arginine
ammonia
L-homoarginine
succinate
4-guanidinobutyraldehyde
guanidinobutyrase
valeric acid
L-valine
1-methyl histidine
citrulline
carbamoyl phosphate
N-succinylornithine
4-aminobutyrate
N-acetylarginine
argininic acid
orotic acid
4-hydroxycitrulline
N-Acetyl-serotonin
Ergothioneine
Beta-Alanyl-L-arginine
Isobutyric acid
Biotin
argininate
Histamine
L-Histidinol
LysoPC(16:1(9Z)/0:0)
PC(18:1(11Z)/18:1(11Z))
Palmitoleic acid
m-Coumaric acid
2-ene-Valproic acid
argininate
4-guanidinobutanoate
TMAP
TMAO
1-methylhistidine (1-MH)
3-methylhistidine (3-MH)
pipecolate
2-aminoadipate
carnitine
trimethyllysine
1-palmitoyl-arachidonoyl-GPC
1-stearoyl-2-arachidonoyl-GPC
5-aminovaleric acid betaine (B1666868) (TMAVA)

Q & A

Q. What experimental models are suitable for studying this compound’s role in metabolic disorders?

  • Methodological Answer : In vitro models (e.g., β-cell lines) assess insulin secretion dynamics, while cohort studies stratify participants by insulin resistance (HOMA-IR) and β-cell function (HOMA-B) to correlate this compound levels with glucose homeostasis. Genetic models, such as AGXT2 variant studies in cats, elucidate genotype-specific metabolic responses .

Advanced Research Questions

Q. How can researchers resolve contradictory findings regarding this compound’s association with insulin sensitivity?

  • Methodological Answer : Contradictions arise from cohort heterogeneity (e.g., ethnic disparities in arginine metabolism). Advanced statistical approaches, such as multivariable-adjusted regression and pathway-specific residual variance analysis, clarify context-dependent effects. For example, this compound is positively associated with HOMA-B (β-cell function) in African Americans but inversely linked to citrulline, reflecting competition between NO-producing and non-NO pathways .

Q. What experimental designs mitigate challenges in distinguishing this compound from structurally similar metabolites?

  • Methodological Answer : Co-elution issues in untargeted metabolomics are addressed using tandem MS (MS/MS) fragmentation libraries and manual raw data review. For instance, this compound’s [M+H]⁺ adduct is distinguishable from 4-hydroxycitrulline via unique fragment ions (m/z 173.0924 for guanidino group retention) .

Q. How does this compound serve as a biomarker in disease diagnostics, and what validation steps are critical?

  • Methodological Answer : In hepatocellular carcinoma (HCC) and premature ovarian failure (POF), this compound’s biomarker potential is validated using receiver operating characteristic (ROC) curves and machine learning models (e.g., CNN-based metabolomic classifiers). Combining it with complementary biomarkers (e.g., AFM for POF) improves diagnostic accuracy to >95% .

Q. What mechanisms explain this compound’s accumulation in urea cycle disorders like hyperargininemia?

  • Methodological Answer : Untargeted metabolomics identifies this compound as a secondary biomarker in hyperargininemia, arising from arginine catabolism diversion. Dietary intervention studies with protein restriction reveal elevated this compound despite controlled arginine levels, suggesting compensatory metabolic overflow .

Data Contradiction and Validation

Q. Why do studies report conflicting associations between this compound and insulin resistance?

  • Methodological Answer : Discrepancies stem from differences in cohort phenotypes (e.g., lean vs. obese individuals) and analytical focus (e.g., basal vs. dynamic insulin measures). Stratifying by genetic variants (e.g., AGXT2 polymorphisms) and integrating pathway-level z-scores in OPLS-DA models can reconcile these findings .

Q. How can researchers validate this compound’s role in nitric oxide (NO) pathway regulation?

  • Methodological Answer : Pharmacological inhibition of NO synthase (e.g., L-NAME) in cell cultures, combined with stable isotope-labeled arginine tracing, quantifies this compound flux. Parallel measurement of citrulline and NO metabolites (e.g., nitrites) confirms pathway diversion .

Experimental Design Considerations

Q. What controls are essential when studying this compound in high-temperature peptide reactions?

  • Methodological Answer : Include negative controls (e.g., peptides without reducing sugars) to rule out non-specific deamination. Use model peptides with N-terminal arginine/serine residues to isolate reaction specificity. LC-HR-MS/MS with collision-induced dissociation (CID) validates this compound formation .

Q. How should researchers design untargeted metabolomic studies to capture this compound’s dynamic range?

  • Methodological Answer : Optimize sample preparation with acidified extraction (e.g., 0.1% formic acid) to stabilize carbonyl groups. Use dual-column (HILIC and C18) workflows to enhance coverage. Include internal standards (e.g., deuterated this compound) for quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.